5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-11(9(15)13-10(16)14-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYSWHFJZINGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036354 | |
| Record name | 5-Ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6331-66-4, 1894-57-1 | |
| Record name | NSC37013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Synthesis
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary strategic disconnections can be identified based on established hydantoin (B18101) syntheses.
Strategy A: Disconnection via Bucherer-Bergs Reaction
This strategy disconnects the hydantoin ring at the C5-N1 and C5-C4 bonds. This approach leads back to a ketone precursor, 4'-fluoro-2-phenylbutane (or 1-(4-fluorophenyl)butan-1-one), along with sources of cyanide and ammonia (B1221849)/carbonate. This is one of the most direct and common methods for creating 5,5-disubstituted hydantoins.
Strategy B: Disconnection via Amino Acid Cyclization
An alternative disconnection breaks the N1-C2 and C4-N3 bonds of the urea (B33335) moiety. This pathway retrosynthetically leads to a quaternary α-amino acid, 2-amino-2-(4-fluorophenyl)butanoic acid. This intermediate can then be cyclized with a carbonyl source, such as phosgene (B1210022) or an isocyanate, to form the final hydantoin ring. This route is particularly useful if the chiral α-amino acid is accessible, allowing for stereocontrolled synthesis.
These two approaches represent the fundamental strategies for constructing the this compound scaffold, relying on either the formation of the quaternary carbon center during the ring-forming reaction or the cyclization of a pre-existing quaternary α-amino acid.
Classical Synthetic Routes to Imidazolidine-2,4-dione Scaffolds Relevant to this compound
Classical methods have long served as the foundation for synthesizing the imidazolidine-2,4-dione core. These routes are robust and have been extensively studied for the preparation of a wide array of derivatives.
The Bucherer-Bergs reaction is a one-pot multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide (e.g., potassium cyanide), and ammonium (B1175870) carbonate. nih.gov This method is highly effective for generating the C5 quaternary center found in the target molecule. nih.gov
The reaction typically proceeds by the initial formation of a cyanohydrin from the ketone (1-(4-fluorophenyl)butan-1-one). The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, which subsequently undergoes cyclization upon reaction with carbon dioxide (also from ammonium carbonate) and heating to yield the hydantoin. nih.gov
A relevant example is the synthesis of the analogue, 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339), from 4-fluoroacetophenone. nih.gov This synthesis demonstrates the applicability of the Bucherer-Bergs reaction for precursors containing the 4-fluorophenyl moiety.
Table 1: Synthesis of a 5-(4-fluorophenyl)hydantoin Analogue via Bucherer-Bergs Reaction
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
Variants of this reaction, such as using pre-formed cyanohydrins or alternative sources of cyanide and ammonia, have been developed to improve yields and broaden the substrate scope. dntb.gov.ua
Another fundamental approach involves the cyclization of α-amino acids or their derivatives. researchgate.net For the synthesis of this compound, the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)butanoic acid, would be the key intermediate.
This method typically involves two steps:
Urea/Thiourea Formation: The amino group of the α-amino acid (or its ester) reacts with an isocyanate (e.g., phenyl isocyanate) or isothiocyanate to form an N-carbamoyl or N-thiocarbamoyl derivative (a ureido or thioureido acid). nih.govnih.gov
Cyclization: The resulting intermediate is then cyclized under acidic or basic conditions to form the imidazolidine-2,4-dione (hydantoin) or 2-thioxoimidazolidin-4-one (thiohydantoin) ring. nih.govacs.org
A convenient method for synthesizing N,N'-disubstituted hydantoins involves the reaction between isocyanates and N-alkyl-α-amino esters, which proceeds through a condensation/cyclization domino process. nih.govacs.org The reaction of α-amino esters with isocyanates derived from other amino esters can also be used to generate 3-aminohydantoins. researchgate.net This route offers great flexibility in introducing substituents at the N1 and N3 positions of the hydantoin ring.
Development of Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for hydantoin synthesis. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents and solvents.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. aensiweb.net Several one-pot methods for synthesizing hydantoins have been reported.
For instance, a one-pot synthesis of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione derivatives has been established through nucleophilic substitution or Mannich reactions. aensiweb.netresearchgate.net Another approach involves a tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals to connectively form 5,5-disubstituted hydantoins in a one-pot process. bris.ac.ukrsc.orgthieme-connect.com Furthermore, environmentally friendly one-pot syntheses using grinding techniques under solvent-free conditions have been developed for hydantoins and thiohydantoins, resulting in excellent yields and short reaction times. scirp.org
The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many organic syntheses, including that of hydantoins. These techniques can dramatically reduce reaction times, increase yields, and enhance product purity. beilstein-journals.org
Microwave-assisted synthesis has been successfully applied to various hydantoin synthesis protocols. It has been shown to significantly accelerate the classical Bucherer-Bergs reaction and the Urech hydantoin synthesis from amino acids. beilstein-journals.orgnih.gov For example, a two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids in water can be completed in less than two hours, offering an expedient and environmentally friendly alternative to traditional methods. beilstein-journals.orgnih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ucl.ac.be Solvent-free microwave-promoted condensation reactions have also been developed, further enhancing the green credentials of these methods. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenytoin (B1677684) (a Hydantoin Analogue)
| Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | DMSO-water | 2 hours | ~62% | ucl.ac.be |
Ultrasound-enhanced synthesis is another green technique that has been applied to the Bucherer-Bergs reaction, leading to an efficient and convenient procedure for producing 5,5-disubstituted hydantoins with good yields. dntb.gov.ua The mechanical effects of acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates.
Catalytic Approaches and Solvent-Free Conditions in Imidazolidine-2,4-dione Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and the reduction or elimination of volatile organic solvents to create more efficient and environmentally benign processes. The synthesis of the imidazolidine-2,4-dione core has been a significant area of this research.
Catalytic methods offer an alternative to traditional stoichiometric reagents, often leading to milder reaction conditions and improved yields. For instance, the Bucherer-Bergs reaction, a classical multicomponent method for synthesizing hydantoins from a carbonyl compound, cyanide, and ammonium carbonate, has been adapted using catalysts and greener conditions. wikipedia.orgjsynthchem.commdpi.com The use of ultrasonication has been shown to accelerate the reaction, allowing it to proceed at lower temperatures with shorter reaction times and simpler work-up procedures. wikipedia.org
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. Microwave-assisted organic synthesis (MAOS) has been effectively employed for the solvent-free condensation of arylglyoxals with urea or thiourea, mediated by polyphosphoric ester, to produce 1,5-disubstituted hydantoins and thiohydantoins. organic-chemistry.org This method is advantageous due to its simplicity and the easy work-up, which involves treating the reaction mixture with ice-cold water. organic-chemistry.org Another approach involves a heat-mediated process using carbodiimides, which avoids the need for bases or catalysts and simplifies the reaction conditions, thereby reducing side reactions and environmental impact. researchgate.net
Table 1: Comparison of Catalytic and Solvent-Free Methods for Imidazolidine-2,4-dione Synthesis
| Method | Catalyst/Mediator | Conditions | Advantages |
| Bucherer-Bergs | None (Traditional) | High temperature and pressure | Well-established |
| Ultrasound-assisted Bucherer-Bergs | None | Ultrasonication, lower temperature | Shorter reaction time, higher yield |
| Microwave-assisted Synthesis | Polyphosphoric ester | Microwave irradiation, solvent-free | Rapid, simple work-up |
| Thermal-mediated Synthesis | None | Heat | No base or catalyst required |
Stereoselective Synthesis of Chiral this compound
The creation of a quaternary stereocenter at the C5 position of the imidazolidine-2,4-dione ring, as required for chiral this compound, presents a significant synthetic challenge. Enantioselective synthesis is crucial as different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.gov
Asymmetric Synthesis Approaches and Chiral Auxiliaries
Asymmetric synthesis aims to produce a chiral product from an achiral starting material. nih.gov One established strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The Evans oxazolidinone is a well-known chiral auxiliary used in various asymmetric syntheses to install stereochemistry, which is later removed. nih.gov For the synthesis of chiral hydantoins, a similar approach could involve attaching a chiral auxiliary to a precursor molecule to control the formation of the C5 stereocenter.
Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. The synthesis of chiral α,α-dialkyl indoles has been achieved with high enantioselectivity using a chiral cobalt hydride catalytic system, demonstrating the potential of transition metal catalysis for creating challenging stereocenters. nih.gov Similarly, the Schöllkopf reagent, a chiral auxiliary, has been instrumental in the asymmetric synthesis of tryptophan analogues. nih.gov These strategies highlight the potential for developing catalytic asymmetric routes to chiral 5,5-disubstituted hydantoins.
Diastereoselective and Enantioselective Methodologies
Diastereoselective and enantioselective methods are at the forefront of producing single-enantiomer drugs. A novel and highly effective method for the enantioselective synthesis of 5,5-disubstituted hydantoins utilizes an organocatalytic Michael reaction. nih.govresearchgate.net This approach employs 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates. nih.govresearchgate.net In the presence of a bifunctional Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine, these surrogates react with Michael acceptors like nitroolefins or vinyl ketones to yield products with excellent diastereoselectivity and enantioselectivities often exceeding 95% enantiomeric excess (ee). nih.govresearchgate.net This method is versatile, accommodating a wide range of substituents at the N1, N3, and C5 positions. nih.gov
Other notable enantioselective methods include:
Chiral Acid Catalysis : The condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst can produce 5-monosubstituted hydantoins in high yields and enantioselectivities (up to 98:2 er). rsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through a face-selective protonation of an enol intermediate. rsc.orgrsc.org
Asymmetric Hydrogenation : The hydrogenation of prochiral hydantoins containing an exocyclic double bond at the C5 position, using precious metal catalysts (e.g., Pd, Rh, Ir) with chiral phosphine (B1218219) ligands, can yield enantioenriched 5-monosubstituted hydantoins with up to 99% yield and 98% ee. rsc.orgnih.gov
Photochemical Deracemization : A chiral diarylketone can catalyze the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones, enriching one enantiomer. organic-chemistry.org
Diastereoselective approaches have also been developed, for instance, in the synthesis of complex spirocyclic systems containing a hydantoin moiety, where transformations like 1,3-dipolar cycloadditions are controlled to produce specific diastereomers. acs.orgacs.org
Table 2: Enantioselective Methods for Hydantoin Synthesis
| Method | Catalyst/Reagent | Substrates | Stereoselectivity |
| Organocatalytic Michael Reaction | Squaramide-tertiary amine catalyst | Hydantoin surrogates, Michael acceptors | >95% ee, single diastereomers |
| Chiral Acid Catalysis | Chiral phosphoric acid | Glyoxals, ureas | Up to 98:2 e.r. |
| Asymmetric Hydrogenation | Rh, Ir, Pd with chiral phosphine ligands | 5-alkylidenehydantoins | Up to 98% ee |
| Photochemical Deracemization | Chiral diarylketone | Racemic 5-substituted hydantoins | Enantioenrichment |
Optimization of Reaction Conditions and Process Chemistry for Scalable Production of this compound
The transition from a laboratory-scale synthesis to scalable industrial production requires careful optimization of reaction conditions and process chemistry to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of this compound, this involves refining existing methods like the Bucherer-Bergs reaction or developing new, more robust processes.
A significant advancement in this area is the development of continuous-flow synthesis. A continuous-flow method for the Bucherer-Bergs reaction has been reported, which uses a two-feed system to enhance the interfacial area in a biphasic reaction mixture. organic-chemistry.orgresearchgate.net This intensified process can achieve nearly quantitative conversions in a matter of minutes at elevated temperature and pressure, offering improved efficiency, scalability, and safety compared to traditional batch methods. organic-chemistry.orgresearchgate.net The precise control over stoichiometry and the elimination of headspace contribute to its effectiveness, particularly for less polar starting materials. organic-chemistry.org
For chiral synthesis, the hydantoinase process is a notable example of industrial biocatalysis. This process uses enzymes to resolve racemic 5-monosubstituted hydantoins to produce optically pure α-amino acids, demonstrating the potential for enzymatic methods in the large-scale production of chiral compounds. researchgate.net
The choice of solvent, temperature, catalyst loading, and reaction time are all critical parameters that must be optimized. For example, in the multicomponent synthesis of hydantoins, using polyethylene (B3416737) glycol (PEG) as a solvent at 150°C was shown to give high yields. jsynthchem.com Ultimately, a successful scalable process for this compound would likely integrate principles of green chemistry, such as catalytic efficiency and continuous processing, to ensure a sustainable and economically viable manufacturing route.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Derivatives
Influence of Substituents at Position 5 on Biological Activity Profiles
Role of the Ethyl Group in 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
The ethyl group at the C-5 position plays a crucial role in modulating the compound's physicochemical properties, particularly its lipophilicity. This property is vital for membrane permeability and transport to the site of action. Compared to a smaller methyl group, the ethyl group provides a moderate increase in lipophilicity and steric bulk without being excessively large, which could otherwise hinder binding to a target protein. Studies on related 5-alkyl-5-phenylhydantoin derivatives have shown that variations in the alkyl chain length can significantly impact anticonvulsant activity, suggesting that the ethyl group offers a balanced profile of size and hydrophobicity for optimal target engagement. nih.gov
Impact of the 4-Fluorophenyl Moiety on Molecular Recognition and Efficacy
The 4-fluorophenyl moiety is a critical component for molecular recognition and binding affinity. The fluorine atom, being the most electronegative element, introduces a significant electronic perturbation in the phenyl ring. This can influence interactions with biological targets in several ways: tandfonline.com
Enhanced Binding Affinity: Fluorine can participate in hydrogen bonds and other electrostatic interactions with receptor sites, potentially increasing the binding affinity of the molecule. tandfonline.combenthamscience.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluorophenyl group resistant to metabolic oxidation. This can improve the compound's pharmacokinetic profile by preventing metabolic degradation at that site. tandfonline.com
Modulation of Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of the aromatic ring, which can affect how the molecule interacts with hydrophobic pockets in a target protein and influences its ability to cross biological membranes. benthamscience.com
The presence of the 4-fluorophenyl group can therefore enhance potency and confer favorable pharmacokinetic properties, making it a common feature in modern drug design. benthamscience.comnih.gov
Effects of Electron-Withdrawing and Halogen Substitutions on Potency
The substitution pattern on the C-5 phenyl ring is a key determinant of biological potency. Halogen atoms and other electron-withdrawing groups (EWGs) are known to significantly influence a molecule's activity. nih.gov Research on related imidazolidine-2,4-dione derivatives has demonstrated that such substitutions often lead to enhanced potency.
For example, in a series of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold, compounds with halogen substitutions on the phenyl ring showed potent antitumor activity. The 4-fluorophenyl derivative exhibited strong inhibitory effects against various cancer cell lines. This enhanced potency is often attributed to the electron-withdrawing nature of halogens, which can improve the molecule's reactivity and interactions with biological targets.
The following table details the cytotoxic activities of related imidazolidine-2,4-dione derivatives with different electron-withdrawing and halogen substitutions on the phenyl ring, demonstrating the impact of these groups on potency.
| Compound | Substitution at Phenyl Ring | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. HePG-2 |
|---|---|---|---|---|
| Analog 1 | 4-Fluorophenyl | 14.25 | 28.33 | 21.06 |
| Analog 2 | 4-Chlorophenyl | 11.18 | 17.90 | 10.69 |
| Analog 3 | 4-(Trifluoromethoxy)phenyl | 9.58 | 20.11 | 13.94 |
Data sourced from a study on related imidazolidine-2,4-dione derivatives.
The data indicates that the 4-chlorophenyl and 4-(trifluoromethoxy)phenyl substitutions, which are stronger electron-withdrawing groups than 4-fluorophenyl, result in even greater potency. This provides compelling evidence that the electrophilicity imparted by these groups enhances the compound's interaction with its biological targets.
Modifications of the Imidazolidine-2,4-dione Heterocycle and their Pharmacological Consequences
Altering the core imidazolidine-2,4-dione heterocycle is a common strategy to modulate the pharmacological profile of a compound. One frequent modification is the replacement of one of the carbonyl oxygens with a sulfur atom to form a 2-thiohydantoin (B1682308) or a 4-thiohydantoin. This change significantly alters the electronic distribution, hydrogen bonding capacity, and polarity of the ring system. nih.govresearchgate.net Such modifications can lead to changes in target selectivity and potency. For instance, studies comparing imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have shown distinct inhibitory activities, highlighting the pharmacological consequences of this heteroatom substitution. nih.gov Another approach involves creating fused or spirocyclic systems, where the hydantoin (B18101) ring is incorporated into a larger, more rigid structure. researchgate.net These modifications can lock the molecule into a specific conformation, potentially increasing its affinity for a particular receptor by reducing the entropic penalty of binding. researchgate.net
Exploration of Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties to enhance activity or optimize pharmacokinetic properties. nih.govresearchgate.net For the this compound scaffold, several bioisosteric replacements can be explored:
Heterocycle Replacement: The entire imidazolidine-2,4-dione ring can be replaced with other 5-membered heterocycles. A classic example is the thiazolidine-2,4-dione ring, where the N1 nitrogen is replaced by a sulfur atom. acs.orgresearchgate.net This change alters the geometry and electronic properties of the core scaffold and has been successfully used to develop drugs with a wide range of biological activities. mdpi.com
Fluorine Replacement: The fluorine atom on the phenyl ring can be substituted with other bioisosteres. A chlorine atom is a common replacement, offering different steric and electronic properties. cambridgemedchemconsulting.com A trifluoromethyl (CF₃) group is another option that acts as a strong electron-withdrawing group and can serve as a bioisostere for an isopropyl or tert-butyl group. cambridgemedchemconsulting.com
Phenyl Ring Replacement: The phenyl ring itself could be replaced with other aromatic systems, such as pyridyl or thiophene (B33073) rings, to explore different interactions with the target protein and alter properties like solubility and metabolism. cambridgemedchemconsulting.com
Rational Design and Synthesis of Focused Libraries of this compound Analogs
Rational drug design involves the systematic synthesis and evaluation of a focused library of analogs to build a comprehensive structure-activity relationship (SAR) model. researchgate.netnih.gov For the this compound scaffold, a focused library would be designed to probe the importance of each substituent.
The synthesis of such a library often begins with a ketone precursor, 1-(4-fluorophenyl)propan-1-one, which can be reacted with potassium cyanide and ammonium (B1175870) carbonate in a classic Bucherer-Bergs reaction to form the desired 5,5-disubstituted hydantoin core. nih.govbris.ac.uk
A focused library could be designed as follows:
| Scaffold | R1 Variation (Alkyl Group) | R2 Variation (Aryl Substitution) |
|---|---|---|
| 5-(R1)-5-(R2-phenyl)imidazolidine-2,4-dione | Methyl | 4-Fluoro (Parent) |
| Ethyl (Lead) | 4-Chloro | |
| Propyl | 3,4-Difluoro | |
| Isopropyl | 4-Trifluoromethyl |
By systematically varying the R1 alkyl group (to explore steric and lipophilic requirements) and the R2 substitution on the phenyl ring (to probe electronic and hydrophobic interactions), researchers can map the chemical space around the lead compound. bris.ac.uk This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the identification of superior drug candidates. nih.govresearchgate.net
SAR Insights Derived from Specific Target Interactions of this compound
The structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its derivatives are crucial for understanding their therapeutic potential and for the rational design of new, more effective compounds. While direct and extensive research specifically targeting this compound is limited, valuable insights can be extrapolated from studies on structurally similar hydantoin derivatives. These studies provide a framework for predicting how modifications to the core structure might influence interactions with biological targets.
The hydantoin nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The substituents at the C-5 position of the imidazolidine-2,4-dione ring play a pivotal role in determining the pharmacological profile of these compounds.
Research on related 5,5-diarylhydantoins has shown that the nature and position of substituents on the aromatic rings significantly impact their biological activity. For instance, studies on anticonvulsant hydantoins have highlighted the importance of the electronic properties of the aryl substituents. The presence of a fluorine atom at the para-position of the phenyl ring, as in this compound, is of particular interest. Fluorine's high electronegativity and ability to form hydrogen bonds can modulate the compound's binding affinity to its target proteins.
A study on ring-fluorinated phenytoin (B1677684) analogs, such as 5-(4-Fluorophenyl)-5-phenylhydantoin, demonstrated that these compounds retained anticonvulsant activity. pcbiochemres.com This suggests that the introduction of a fluorine atom on one of the phenyl rings is well-tolerated and can contribute to the desired pharmacological effect. The activity of these analogs, while slightly less than the parent compound phenytoin, underscores the significance of the halogen substitution in modulating efficacy. pcbiochemres.com
Furthermore, broader investigations into the SAR of aryl hydantoins have revealed that a combination of halogens (such as fluorine and chlorine) and/or trifluoromethyl groups at the 3 and 4-positions of the phenyl ring can be optimal for certain biological activities. nih.gov Conversely, the introduction of electron-donating groups like methoxy (B1213986) and dimethylamino at these same positions tends to diminish activity. nih.gov These findings suggest that the electron-withdrawing nature of the fluorine atom in this compound is likely a key contributor to its interaction with biological targets.
In the context of other potential targets, studies on 5-arylidenehydantoin derivatives have shown that substituents on the benzylidene moiety influence the affinity for α1-adrenoceptors. nih.gov For example, compounds with two methoxy substituents on the benzylidene ring displayed the highest affinities. nih.gov While the core structure is different, this research highlights the sensitivity of target binding to the substitution pattern on the aryl ring of hydantoin derivatives.
The insights gleaned from these related compounds allow for the formulation of a preliminary SAR model for this compound. The key structural features and their likely impact on activity are summarized in the table below.
Table 1: Inferred Structure-Activity Relationship Insights for this compound Based on Analogous Compounds
| Structural Feature | Position | Inferred SAR Insight |
| Ethyl Group | C-5 | The presence of a small alkyl group like ethyl at the C-5 position is common in anticonvulsant hydantoins and is likely important for maintaining activity. |
| Phenyl Group | C-5 | An aromatic ring at this position is a common feature for many biologically active hydantoins, contributing to hydrophobic interactions with the target. |
| Fluorine Atom | para-position of the phenyl ring | The electron-withdrawing nature of the fluorine atom can enhance binding affinity to certain biological targets. Its presence is generally well-tolerated and can contribute to anticonvulsant activity. pcbiochemres.comnih.gov |
| Hydantoin Core | Imidazolidine-2,4-dione | The core heterocyclic ring is essential for the overall pharmacological activity and serves as a scaffold for the key interacting substituents. |
It is important to note that these SAR insights are largely inferential due to the limited number of studies focused directly on this compound. Further dedicated research, including co-crystallization studies with specific biological targets and broader analog synthesis, is necessary to fully elucidate the detailed structure-activity relationships of this particular compound.
Molecular Pharmacology and Mechanistic Elucidation of 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
Identification and Validation of Molecular Targets for 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
The initial steps in characterizing the pharmacological profile of a compound like this compound involve a series of assays to identify and validate its molecular targets. These methods are designed to measure the compound's binding affinity and functional effect on various receptors, enzymes, and ion channels.
Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.gov These assays typically use a radiolabeled ligand known to bind with high affinity to the target receptor. giffordbioscience.com By introducing the unlabeled test compound, its ability to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of binding affinity. oncodesign-services.com
For the hydantoin (B18101) scaffold, such assays have been crucial in identifying interactions with various receptors. For instance, hydantoin-substituted indole-2-carboxylic acids have been evaluated for their affinity to the glycine (B1666218) binding site of the NMDA receptor using the radioligand [³H]MDL 105,519. nih.govacs.org While specific radioligand competition studies for this compound are not available, this methodology would be essential to screen it against a panel of receptors to identify primary and secondary targets. The data from such studies on analogous compounds provide a framework for understanding potential interactions.
The imidazolidine-2,4-dione structure is a known pharmacophore for the inhibition of several enzymes, notably aldose reductase. researchgate.net This enzyme is a key target in the management of diabetic complications. Inhibition assays are used to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). While direct inhibition data for this compound is not published, numerous studies on related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives demonstrate potent aldose reductase inhibition, often in the submicromolar range. nih.gov The nature of the substituents on the core ring structure significantly influences this inhibitory activity.
| Compound Structure | Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|---|
![]() | 3-Arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-dione derivative (Compound 2b) | Aldose Reductase (ALR2) | 0.89 | researchgate.net |
![]() | 1'-Substituted-spiro(imidazolidine-4,3'-indoline)-2,2',5-trione | Aldose Reductase | Potent Inhibition (IC50 not specified) | researchgate.net |
Androgen Receptor: The hydantoin and thiohydantoin scaffolds are well-established antagonists of the androgen receptor (AR), a critical target in the treatment of prostate cancer. cancer.govbris.ac.uk Compounds like enzalutamide, which contains a hydantoin-related core, function by binding to the AR, preventing its nuclear translocation and co-activator recruitment, thereby inhibiting androgen-mediated gene transcription. nih.gov The 4-fluorophenyl moiety present in this compound is a common feature in several potent AR antagonists, suggesting this compound may also possess AR antagonistic properties. nih.govmdpi.com Studies on novel hydantoin derivatives have identified compounds with AR antagonistic activity superior to that of enzalutamide. researchgate.net
NPY Y2 Receptor: The Neuropeptide Y (NPY) Y2 receptor is a G protein-coupled receptor involved in various physiological processes, and its antagonists are being investigated for several therapeutic applications. nih.gov While small molecule antagonists for the NPY Y2 receptor have been developed, there is limited specific information linking the hydantoin scaffold directly to potent and selective NPY Y2 antagonism in the reviewed literature. nih.govmedchemexpress.com The primary antagonists identified are often structurally distinct from hydantoins. nih.gov
| Compound Name | Target | Activity | Key Structural Features | Reference |
|---|---|---|---|---|
| Enzalutamide | Androgen Receptor | Potent Antagonist | Hydantoin-related core | drugbank.com |
| Nilutamide | Androgen Receptor | Antagonist | Hydantoin derivative | bris.ac.uk |
| Compound 19a (a novel hydantoin derivative) | Androgen Receptor | Excellent Antagonistic Activity | Hydantoin with pyridine (B92270) group | researchgate.net |
Investigation of Cellular Signaling Pathways Modulated by this compound
Understanding how a compound affects cellular function requires looking beyond single molecular targets to the broader signaling networks.
Advanced techniques like gene expression microarrays and proteomic analysis can provide a global view of the cellular response to a compound. These methods can reveal changes in the expression levels of thousands of genes or proteins, helping to identify modulated signaling pathways and potential off-target effects. For example, proteomic profiling of cancer cells treated with a novel therapeutic can identify upregulated or downregulated proteins, offering rationale for drug combinations and identifying biomarkers of sensitivity. While such studies have not been specifically conducted on this compound, this approach would be invaluable. For instance, if the compound targets the androgen receptor, gene expression profiling would likely show downregulation of AR-responsive genes such as PSA (prostate-specific antigen). Similarly, if it has unforeseen activities, these unbiased global profiling methods could uncover novel mechanisms of action. mdpi.com
Mechanistic Studies on Ion Channel Modulation by this compound (e.g., Sodium Channels)
The hydantoin ring is the core structure of the classic anticonvulsant drug Phenytoin (B1677684) (5,5-diphenylhydantoin), which is a well-characterized blocker of voltage-gated sodium channels. drugbank.comdrugbank.com This action is a cornerstone of its mechanism for controlling seizures. Phenytoin and its analogs modulate ion channel function by binding to the channel protein, often in a state-dependent manner (e.g., preferentially binding to the inactivated state of the channel), which inhibits the repetitive firing of action potentials. nih.gov
Structure-activity relationship studies have shown that the substituents at the C-5 position of the hydantoin ring are critical for sodium channel binding affinity. acs.orgnih.govacs.org The presence of one or two phenyl rings, as in Phenytoin, is a key feature. Molecular modeling suggests these aromatic rings engage in hydrophobic and aromatic-aromatic interactions within the inner pore of the sodium channel. nih.gov The substitution of one phenyl ring with an ethyl group and the other with a 4-fluorophenyl group in this compound would undoubtedly alter these interactions. The ethyl group provides a smaller hydrophobic moiety, while the fluorine atom on the phenyl ring can modify electronic properties and potentially form specific interactions within the binding site. These structural changes would be expected to modulate the compound's affinity and kinetics of sodium channel blockade compared to Phenytoin. scispace.com
| Compound Name | Target | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Phenytoin (5,5-diphenylhydantoin) | Voltage-gated sodium channel | [³H]BTX-B binding | 24.3 | acs.org |
| 5-Hexyl-5-phenyl-hydantoin | Voltage-gated sodium channel | [³H]BTX-B binding | 2.7 | acs.org |
| 5-Phenyl-5-propyl-hydantoin | Voltage-gated sodium channel | [³H]BTX-B binding | 15.8 | acs.org |
Preclinical Pharmacodynamic Markers and Their Correlation with this compound Activity
The preclinical evaluation of compounds structurally related to this compound, such as fluorinated phenytoin analogs, consistently employs a battery of standardized in vivo assays to characterize their pharmacodynamic effects. nih.govresearchgate.netnih.govpcbiochemres.com These assays provide key insights into the potential therapeutic applications of new chemical entities by measuring their ability to modulate physiological responses in validated animal models of disease.
The primary preclinical screening models for determining the anticonvulsant potential of hydantoin derivatives are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ) test. pcbiochemres.comnih.govamazonaws.com These models are well-validated and have historically been instrumental in the discovery of clinically effective antiepileptic drugs. nih.govamazonaws.com
Maximal Electroshock (MES) Seizure Test: This test is a reliable predictor of efficacy against generalized tonic-clonic seizures. nih.govamazonaws.com The key pharmacodynamic marker in the MES test is the abolition of the hind limb tonic extension phase of the seizure. The activity of a compound is typically quantified by its median effective dose (ED50), which is the dose required to produce the desired effect in 50% of the animals tested. The correlation is straightforward: a lower ED50 in the MES test suggests a higher potency in controlling the spread of seizure activity. For novel imidazolidine-2,4-dione derivatives, activity in this model is a strong indicator of potential clinical utility for generalized tonic-clonic epilepsy. nih.govresearchgate.net
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures. nih.govnih.gov The pharmacodynamic endpoint is the elevation of the seizure threshold, typically measured by the prevention of clonic seizures induced by the chemoconvulsant pentylenetetrazol. nih.govresearchgate.net Similar to the MES test, the ED50 is determined to quantify the anticonvulsant activity. A positive result in the scPTZ test suggests a mechanism of action that involves modulation of GABAergic neurotransmission or T-type calcium channels, which are implicated in the pathophysiology of absence seizures.
6 Hz Psychomotor Seizure Test: This model is increasingly used to identify compounds that may be effective against therapy-resistant partial seizures. nih.govresearchgate.net The endpoint in this test is the protection against seizures induced by a low-frequency (6 Hz) electrical stimulation. The ability of a compound to show efficacy in this model is considered a significant finding, as it suggests a broader spectrum of anticonvulsant activity that may include efficacy in difficult-to-treat epilepsies. researchgate.net
The following interactive table illustrates the type of data that would be collected to assess the anticonvulsant activity of this compound based on preclinical models used for analogous compounds.
| Preclinical Model | Endpoint | Expected Correlation with Activity |
| Maximal Electroshock (MES) | Abolition of hind limb tonic extension | High potency (low ED50) indicates efficacy against generalized tonic-clonic seizures. |
| Subcutaneous Pentylenetetrazol (scPTZ) | Prevention of clonic seizures | Efficacy suggests potential for treating absence seizures. |
| 6 Hz Psychomotor Seizure | Protection against induced seizures | Activity indicates potential efficacy against therapy-resistant partial seizures. |
In addition to anticonvulsant effects, imidazolidine-2,4-dione derivatives are also investigated for their potential analgesic and anti-inflammatory properties. Preclinical models of pain are employed to assess these activities.
Acetic Acid-Induced Writhing Test: This is a widely used screening model for visceral pain. mdpi.com The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a sign of pain. The pharmacodynamic marker is the reduction in the number of writhes. A significant decrease in the number of writhes following administration of the test compound indicates peripheral analgesic activity.
Formalin Test: This model is used to assess both acute and persistent pain, which are thought to correspond to neurogenic and inflammatory pain, respectively. mdpi.compsychogenics.com The injection of formalin into the paw of a rodent elicits a biphasic pain response: an early phase of intense nociception followed by a late phase of sustained pain. A reduction in the duration of paw licking and biting during either phase is the key pharmacodynamic marker. Efficacy in the early phase suggests a central analgesic mechanism, while activity in the late phase is indicative of anti-inflammatory effects. mdpi.com
The table below provides a hypothetical representation of the data that would be sought to evaluate the analgesic and anti-inflammatory potential of this compound.
| Preclinical Model | Endpoint | Expected Correlation with Activity |
| Acetic Acid-Induced Writhing | Reduction in the number of writhes | Indicates peripheral analgesic activity. |
| Formalin Test (Early Phase) | Reduction in paw licking/biting duration | Suggests central analgesic effects. |
| Formalin Test (Late Phase) | Reduction in paw licking/biting duration | Indicates anti-inflammatory properties. |
Preclinical Pharmacological Assessment of 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
In Vitro Efficacy and Selectivity Profiling
The in vitro evaluation of 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione encompasses a range of assays to determine its biological activity at a cellular and molecular level.
Cell-Based Functional Assays for Receptor Agonism/Antagonism
Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the receptor agonism or antagonism of this compound in cell-based functional assays.
Evaluation of Anti-proliferative Activity in Cancer Cell Lines
While the broader class of imidazolidine-2,4-dione derivatives has been investigated for anti-cancer properties, specific studies detailing the anti-proliferative activity of this compound against human cancer cell lines were not found in the reviewed literature.
Studies on Anti-inflammatory, Antioxidant, and Neuroprotective Activities
There is a lack of published research specifically investigating the anti-inflammatory, antioxidant, or neuroprotective activities of this compound. Although related hydantoin (B18101) structures have been explored for such properties, data for this particular fluorinated derivative is not available. For instance, the hydantoin derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione has been shown to have antinociceptive effects in mice, likely mediated by anti-inflammatory mechanisms. nih.govmdpi.com However, this does not directly inform on the activity of the fluorinated compound .
Assessment of Antimicrobial and Antifungal Potential
No specific studies were identified that evaluated the antimicrobial or antifungal potential of this compound. The broader class of imidazolidine-2,4-diones and related thiazolidine-2,4-diones have been a subject of interest for their antimicrobial and antifungal activities. researchgate.netnih.gov For example, various derivatives have been synthesized and tested against different bacterial and fungal strains. nih.govbepls.com However, specific data for this compound is not present in the available literature.
In Vitro Anti-diabetic Activity Studies
A review of existing scientific literature did not reveal any in vitro studies on the anti-diabetic activity of this compound. While thiazolidinediones are a known class of anti-diabetic drugs, and imidazolidine-2,4-diones have been explored for hypoglycemic effects, specific data for this compound is absent. nih.govnih.gov
In Vivo Efficacy Studies in Preclinical Animal Models
In vivo efficacy studies are designed to determine if a compound has the desired therapeutic effect in a living organism. These studies utilize established animal models that mimic human diseases.
Given its structural similarity to known anticonvulsant drugs, the primary evaluation for this compound would be in seizure models. The hydantoin scaffold is a core feature of many antiepileptic drugs, including Phenytoin (B1677684). pcbiochemres.comekb.eg Preclinical screening for anticonvulsant activity typically employs the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test helps identify agents that may be effective against myoclonic seizures. researchgate.net Fluorinated phenytoin analogs, such as 5-(4-Fluorophenyl)-5-phenylhydantoin, have demonstrated activity in the MES assay, suggesting that the target compound would likely exhibit efficacy in this model. nih.gov
The antinociceptive potential of hydantoin derivatives has also been explored. For instance, compounds structurally similar to the target molecule have been evaluated in mice using the acetic acid-induced writhing test and the formalin test to assess analgesic properties. auckland.ac.nznuvisan.com These models measure a compound's ability to reduce visceral pain and inflammatory pain, respectively.
Furthermore, the imidazolidine-2,4-dione scaffold is recognized for a wide array of pharmacological activities, including anticancer effects. ekb.egrjpn.orgresearchgate.net Derivatives have shown inhibitory activity against various human cancer cell lines. rjpn.org Therefore, evaluation in cancer xenograft models, where human tumor cells are implanted in immunocompromised mice, could be a relevant part of the preclinical assessment to explore potential antiproliferative activity in vivo.
Establishing a pharmacokinetic-pharmacodynamic (PK/PD) relationship is crucial for understanding the link between drug exposure and its therapeutic effect. This involves characterizing the time course of drug concentrations in plasma and brain (pharmacokinetics) and correlating it with the pharmacological response, such as seizure protection over time (pharmacodynamics). A well-designed PK/PD study can determine the effective concentration range and provide a rational basis for predicting clinical outcomes. The process is iterative, with models being continuously updated as new data becomes available.
For an anticonvulsant, PK/PD modeling would aim to link the concentration of this compound in the central nervous system with the degree of seizure protection. This analysis helps to understand the onset, magnitude, and duration of the drug's efficacy. Such studies are essential for optimizing the design of subsequent preclinical and clinical trials.
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) of this compound
ADME studies characterize how a drug is processed by the body, which is fundamental to determining its pharmacokinetic profile.
The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance. researchgate.net In vitro assays using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) and humans are standard practice. researchgate.netnuvisan.com These systems contain the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov In these assays, the disappearance of the parent compound over time is monitored to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com
For hydantoin derivatives like Phenytoin, metabolism primarily occurs in the liver via CYP enzymes, notably CYP2C9 and CYP2C19. pcbiochemres.comkegg.jp The main metabolic pathway is aromatic hydroxylation of the phenyl rings. pcbiochemres.comnih.gov A study on the closely related racemic 5-(4'-fluorophenyl)-5-phenylhydantoin in rats revealed that its major metabolite is (R)-(-)-5-(4'-fluorophenyl)-5-(4'-hydroxyphenyl)hydantoin, indicating that hydroxylation of the unsubstituted phenyl ring is a primary metabolic route. nih.gov A minor catechol metabolite was also detected. nih.gov Based on this, it is highly probable that this compound undergoes similar metabolic transformations, primarily hydroxylation.
In vivo pharmacokinetic studies are typically conducted in rodent species like rats to determine how a drug is absorbed, distributed, and eliminated in a whole organism. Following intravenous and oral administration, blood samples are collected over time to measure drug concentrations. mdpi.com This data is used to calculate key pharmacokinetic parameters.
Based on studies of related compounds, hydantoin derivatives can exhibit variable pharmacokinetic profiles. The introduction of a benzenesulfonyl group, for example, has been shown to significantly increase partition coefficients and affect absorption rates in rats. nih.gov For this compound, parameters such as elimination half-life (T½), volume of distribution (Vz), systemic clearance (CLz), and oral bioavailability would be determined. mdpi.com The fluorine atom on the phenyl ring is expected to influence metabolism, potentially leading to a longer duration of action compared to non-fluorinated analogs, as has been observed with other fluorinated hydantoins. nih.gov
Many older antiepileptic drugs, including the hydantoin derivative Phenytoin, are known to be potent inducers of hepatic enzymes. auckland.ac.nznih.gov They can stimulate the synthesis of a broad range of CYP450 isozymes (e.g., CYP2C and CYP3A families) and conjugating enzymes. auckland.ac.nz This enzyme induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. pcbiochemres.comnih.gov
Conversely, a compound can also act as an inhibitor of CYP enzymes, which can slow the metabolism of other drugs and increase the risk of toxicity. nih.gov Therefore, a crucial part of preclinical assessment is to evaluate the potential of this compound to inhibit or induce major CYP isoforms using in vitro assays with human liver microsomes. The results from these studies are critical for predicting the likelihood of clinically significant drug-drug interactions. Given the known properties of the hydantoin class, a thorough investigation into enzyme induction is particularly warranted. pcbiochemres.comdoi.org
Computational Chemistry and Cheminformatics Applications for 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Research
Quantitative Structure-Activity Relationship (QSAR) Modeling of 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Derivativesresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is crucial for understanding which structural features are important for a molecule's activity and for predicting the activity of newly designed compounds. nih.gov
The development of predictive QSAR models is a cornerstone of modern drug design. mdpi.com For derivatives of imidazolidine-2,4-dione, researchers can build models to predict various biological activities, such as anticancer or antimicrobial effects. In a study on structurally related 2-(4-fluorophenyl) imidazol-5-ones, a QSAR model was developed to predict anti-proliferative activity against the MCF-7 breast cancer cell line. nih.gov The process involves compiling a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) to create an equation that correlates the descriptors with the activity. mdpi.com For instance, a robust QSAR model for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives was constructed using MLR analysis to predict inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com Such models, once validated, can be used to screen virtual libraries of this compound derivatives, prioritizing the synthesis and testing of candidates with the highest predicted potency. nih.gov
The quality and predictive power of a QSAR model depend heavily on the appropriate selection of molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) properties. mdpi.com The goal is to find descriptors that are most relevant to the biological activity being studied.
Statistical validation is essential to ensure that the model is robust, predictive, and not a result of chance correlation. nih.gov Key statistical metrics used for validation include:
Coefficient of determination (R²) : Measures how well the model fits the training data.
Adjusted R² (R²adj) : A modified version of R² that accounts for the number of predictors in the model.
Cross-validation coefficient (Q² or R²cv) : Typically calculated using the leave-one-out (LOO) method, it assesses the model's internal predictive ability. nih.gov
Predicted R² (R²pred) : Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. nih.gov
A reliable QSAR model should have high values for these metrics. For example, a study on 2-(4-fluorophenyl) imidazol-5-ones reported a robust model with the statistical values presented in the table below. nih.govd-nb.info
| Statistical Parameter | Value | Description |
| R² | 0.6981 | Indicates a good fit of the model to the training data. |
| R²adj | 0.6433 | Adjusted R² value, accounting for model complexity. |
| Q² (LOO) | 0.5460 | Represents good internal predictive capability. |
| R²pred | 0.5357 | Shows the model's ability to predict external data. |
Molecular Docking and Ligand-Protein Interaction Studies of 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dioneedu.krdresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of a drug's mechanism of action.
By docking this compound into the active site of a target protein, researchers can visualize its binding mode and identify key interactions. A study on related imidazolidine-2,4-dione derivatives performed docking simulations with the Androgen receptor (PDB code: 2AMA) to understand their interaction modes. edu.krd The imidazolidine-2,4-dione core contains two nitrogen donors and two carbonyl acceptors, which are vital for forming hydrogen bonds with receptor residues. edu.krd
Analysis of the docked complex reveals specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, in studies of similar heterocyclic compounds, the thiazolidine-2,4-dione moiety was found to form crucial hydrogen bonds with residues like Cysteine919 in the VEGFR-2 active site. nih.govnih.gov Identifying these "interaction hotspots" is critical for structure-based drug design, as modifications to the ligand can be made to enhance these interactions and improve binding affinity. Docking studies of 2-(4-fluorophenyl) imidazol-5-one derivatives against the Polo-like kinase 1 (Plk1) receptor revealed high binding affinities, with scores of -8.8 and -9.1 kcal/mol for the best ligands, which were superior to the standard drug Doxorubicin (-8.0 kcal/mol). nih.govd-nb.infocarta-evidence.org
| Interaction Type | Potential Residues Involved | Significance |
| Hydrogen Bonds | Ser, Thr, Cys, Asp, Glu, Gln, Asn | Crucial for anchoring the ligand in the binding pocket. |
| Halogen Bonds | Electron-rich atoms (e.g., backbone carbonyls) | The fluorine atom on the phenyl ring can participate in these interactions. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | The ethyl and fluorophenyl groups can engage in these interactions, contributing to binding stability. |
| π-π Stacking | Phe, Tyr, Trp, His | The fluorophenyl ring can stack with aromatic residues in the active site. |
Virtual screening uses computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, a virtual library of derivatives can be created by adding various substituents. This library can then be docked into the active site of a target protein. The compounds are ranked based on their docking scores and predicted binding energies, allowing researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov This approach significantly accelerates the discovery of new lead compounds and the optimization of existing ones. For instance, a combinatorial virtual screening of a library containing approximately 20,000 thiazolidinedione-based molecules was used to identify new dual inhibitors for inflammatory enzymes. nih.gov
Quantum Mechanical Calculations (DFT) for Electronic Structure and Reactivityedu.krd
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These calculations provide insights into a molecule's stability, reactivity, and spectroscopic properties.
For this compound, DFT calculations can be employed to determine its three-dimensional structure, charge distribution, and the energies of its molecular orbitals (HOMO and LUMO). A theoretical study on 5-substituted imidazolidine-2,4-diones used DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set to study the stability and prototrophic isomerization processes of the compounds. edu.krd The calculated energies can help determine the most stable tautomeric form (keto vs. enol) of the imidazolidine-2,4-dione ring, which is crucial for understanding its interaction with biological receptors. edu.krd Furthermore, DFT can be used to calculate reactivity descriptors, such as electrostatic potential maps, which can predict the most likely sites for metabolic reactions or for forming interactions with a receptor. edu.krd
HOMO-LUMO Analysis and Energy Gap Determination
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity.
While specific density functional theory (DFT) calculations for this compound are not publicly available, studies on closely related analogs like 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione provide valuable insights. nih.gov For this analog, DFT calculations at the B3LYP/6-311G(d,p) level of theory show that the HOMO and LUMO are distributed across the entire molecule. nih.gov The calculated energies and the resulting energy gap for this analog are presented below as a representative example of the imidazolidine-2,4-dione scaffold.
Table 1: Representative Frontier Orbital Energies for an Imidazolidine-2,4-dione Analog
| Parameter | Energy (eV) |
| EHOMO | -6.6964 |
| ELUMO | -0.8090 |
| Energy Gap (ΔE) | 5.8874 |
| Data derived from calculations on 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione. nih.gov |
This substantial energy gap suggests high kinetic stability for the imidazolidine-2,4-dione ring system. nih.gov For this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring would be expected to influence these energy levels, likely leading to a stabilization (lowering of energy) of both the HOMO and LUMO orbitals.
Tautomerism Studies and Energetic Stability of Forms
Imidazolidine-2,4-dione and its derivatives can theoretically exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The primary forms include the diketo (lactam), keto-enol (lactim), and dienol forms.
Computational studies on the parent hydantoin (B18101) scaffold have consistently shown that the diketo form is the most energetically stable tautomer by a significant margin. researchgate.netedu.krd Theoretical investigations using DFT methods indicate that the lactam tautomer is more stable than the lactim forms by at least 17.0 kcal/mol. researchgate.net This stability is attributed to the thermodynamic favorability of the amide functionality over the imidic acid group.
For this compound, the possible tautomeric forms are:
Dike to (Lactam) form: The most stable and predominant form.
Keto-enol (Lactim) forms: Where one of the carbonyl groups is converted to a hydroxyl group, and the adjacent C-N bond becomes a double bond.
Dienol form: Where both carbonyl groups are converted to hydroxyl groups.
Based on extensive theoretical evidence for the hydantoin core, it can be confidently predicted that this compound exists almost exclusively in the diketo form under standard conditions. researchgate.netresearchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Target Binding
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and its binding interactions with biological targets, such as proteins or enzymes. nih.gov
In the context of drug discovery, MD simulations are often employed after a preliminary docking study to refine the binding pose of a ligand and to assess the stability of the ligand-protein complex. nih.gov For imidazolidine-2,4-dione derivatives, MD simulations have been used to study their inhibitory mechanism against targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov These simulations reveal how the ligand settles into the active site, the key amino acid residues it interacts with, and the stability of these interactions over time (e.g., 20-50 nanoseconds). mdpi.comnih.gov
A typical MD simulation for this compound bound to a target protein would analyze:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD indicates that the complex has reached equilibrium.
Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the ligand's N-H or C=O groups and the protein's residues, which are crucial for binding affinity.
Conformational Changes: To observe how the protein structure might adapt to the binding of the ligand and the flexibility of the ligand's ethyl and fluorophenyl substituents within the binding pocket.
These simulations provide a dynamic picture of the binding event, offering information that is unattainable from static docking models alone and helping to explain the structural basis for the compound's biological activity. nih.gov
In Silico ADME Prediction and Physiochemical Property Analysis for this compound and its Analogs
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery to evaluate the drug-likeness of a compound. ijpsjournal.com Various computational models, such as those provided by SwissADME, are used to predict these pharmacokinetic parameters. researchgate.net For this compound and its analogs, these predictions help to identify potential liabilities before committing to costly synthesis.
The analysis typically includes evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov A representative in silico ADME profile for a molecule with the structure of this compound is summarized in the table below.
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Value/Comment | Significance |
| Physicochemical Properties | ||
| Molecular Weight | ~236 g/mol | Well within Lipinski's rule (<500), good for absorption. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | Optimal range for membrane permeability (Lipinski's rule <5). |
| Hydrogen Bond Donors | 2 (N-H groups) | Compliant with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 2 (C=O groups) | Compliant with Lipinski's rule (≤10). |
| Pharmacokinetics | ||
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | May cross the BBB, relevant for CNS-acting drugs. |
| P-gp Substrate | No (Predicted) | Not likely to be actively effluxed from cells. |
| CYP Inhibition | Potential inhibitor of some CYP isoforms | May have drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule | No violations | High likelihood of oral bioavailability. |
| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability. |
| Values are representative estimates based on the structure and typical results for similar scaffolds from ADME prediction tools. researchgate.netnih.gov |
This profile suggests that this compound possesses favorable physicochemical properties for a potential oral drug candidate.
Hirshfeld Surface Analysis and Intermolecular Interaction Energy Studies
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can decompose the crystal packing into specific atom-pair contacts and understand their relative contributions.
For derivatives of 5,5-disubstituted imidazolidine-2,4-dione, Hirshfeld analysis has revealed that crystal packing is primarily governed by a combination of hydrogen bonds and van der Waals forces. researchgate.net The primary interactions identified are:
H···H contacts: Typically the largest contributor, arising from van der Waals interactions. nih.gov
O···H/H···O contacts: Representing N-H···O and C-H···O hydrogen bonds, which are crucial for forming structural motifs like chains or dimers. researchgate.net
C···H/H···C contacts: Often indicative of C-H···π interactions between the hydantoin ring or substituents and nearby aromatic rings. researchgate.net
For this compound, the presence of the fluorine atom would also introduce the possibility of C-H···F interactions, which are weaker but can play a role in directing crystal packing. mdpi.com The typical percentage contributions of these interactions for related structures are shown below.
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 5,5-Disubstituted Imidazolidine-2,4-diones
| Interaction Type | Percentage Contribution |
| H···H | 40 - 55% |
| C···H / H···C | 22 - 38% |
| O···H / H···O | 18 - 21% |
| Data range compiled from studies on analogous structures like 5,5-diphenylimidazolidine-2,4-dione derivatives. nih.govresearchgate.net |
These analyses provide a detailed fingerprint of the crystal packing forces, which is essential for understanding the material's physical properties and for polymorphism studies.
De Novo Design and Scaffold Hopping Strategies based on the this compound Structure
The imidazolidine-2,4-dione (hydantoin) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to present substituents in a well-defined three-dimensional arrangement. researchgate.net This makes the structure of this compound an excellent starting point for designing new therapeutic agents.
De Novo Design: This strategy involves building new molecules from scratch or by elaborating on an existing core. Starting with the this compound scaffold, de novo design could involve:
Substitution at N1 and N3: Introducing various substituents at the nitrogen atoms to probe for new interactions with a biological target or to modulate physicochemical properties.
Modification of the 5-substituents: Replacing the ethyl or 4-fluorophenyl groups with other alkyl, aryl, or functionalized moieties to optimize binding affinity and selectivity. For example, hydantoin-based EGFR inhibitors have been designed by modifying the aryl substituents to interact with specific amino acids in the kinase domain. mdpi.com
Scaffold Hopping: This involves replacing the central hydantoin core with a different, isosteric ring system while retaining the key pharmacophoric substituents (the ethyl and 4-fluorophenyl groups). The goal is to discover new intellectual property, improve properties, or escape a scaffold-specific toxicity issue. Potential bioisosteres for the imidazolidine-2,4-dione ring could include:
Thiazolidine-2,4-dione
Rhodanine
Oxazolidinedione
These strategies, guided by computational modeling and structure-activity relationship (SAR) data, leverage the known utility of the hydantoin scaffold to rationally design the next generation of molecules with improved therapeutic potential. nih.gov
Advanced Analytical Methodologies in the Research and Characterization of 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Quantitative Analysis in Research Samples
Chromatography is the cornerstone of separation science, indispensable for isolating and quantifying 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione from complex mixtures, such as synthetic reaction media or biological samples.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound. mdpi.com UPLC, which utilizes smaller particle-sized columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.
Method development for this compound typically involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A C18 column is a common choice for separating aromatic compounds of this nature. The mobile phase often consists of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the target compound and any impurities with differing polarities.
During synthesis, the progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) or by taking aliquots for rapid HPLC/UPLC analysis. nih.gov This allows researchers to determine the optimal reaction time and identify the formation of any by-products. For purity assessment, a photodiode array (PDA) detector is used to acquire UV spectra, confirming peak identity and homogeneity. Quantification is achieved by creating a calibration curve from standards of known concentration.
Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis
| Parameter | Value/Description |
| Instrument | UPLC System with PDA Detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1 µL |
The this compound molecule possesses a stereogenic center at the C5 position of the imidazolidine (B613845) ring, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities and metabolic profiles, their separation and quantification are critical.
Chiral chromatography is the definitive method for determining enantiomeric purity. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including hydantoin (B18101) derivatives. irb.hr Both HPLC and Supercritical Fluid Chromatography (SFC) can be employed for this purpose. SFC, using supercritical CO2 as the primary mobile phase, is often considered a "greener" alternative and can provide faster separations. irb.hr The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase HPLC, is crucial for achieving optimal resolution between the enantiomeric peaks. irb.hr
Table 2: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value/Description |
| Instrument | HPLC System with UV Detector |
| Column | CHIRALPAK® AD-H (Amylose derivative) or CHIRALCEL® OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Applications in Metabolic Profiling and Metabolite Identification of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ijpras.com It is an indispensable tool in drug metabolism studies for the detection, identification, and quantification of metabolites in complex biological matrices. jocpr.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids like plasma, urine, or tissue homogenates due to its high sensitivity and specificity. mdpi.comnih.gov The technique involves coupling a liquid chromatograph to a tandem mass spectrometer.
For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this process, the first mass analyzer (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of the parent compound, known as the precursor ion. This ion is then fragmented in a collision cell (Q2), and a specific, stable fragment ion, known as the product ion, is monitored by the third mass analyzer (Q3). This specific precursor-to-product ion transition is highly selective for the target analyte, minimizing interference from other components in the matrix. mdpi.com
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, affecting accuracy and precision. nih.govnih.gov To compensate for this, a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) is often used.
Table 3: Hypothetical LC-MS/MS Parameters for Quantitation
| Parameter | Value/Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 223.1 |
| Product Ion | e.g., m/z 195.1 (loss of C2H4) or m/z 122.0 (fluorophenyl fragment) |
| Collision Energy | Optimized for maximum product ion intensity |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |
Identifying the structure of unknown metabolites is crucial for understanding the biotransformation pathways of a drug candidate. High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (typically with an error of <5 ppm). ijpras.comthermofisher.com
This accuracy allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.gov By comparing the accurate mass of a potential metabolite to that of the parent compound, the metabolic transformation can be deduced. For example, an increase of 15.9949 Da corresponds to an oxidation (hydroxylation), while a decrease of 28.0313 Da would suggest a de-ethylation. Following the detection of potential metabolites, tandem MS (MS/MS) experiments are performed. The fragmentation pattern of a metabolite is compared with that of the parent compound to pinpoint the site of metabolic modification. ijpras.com
Table 4: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Change in Elemental Composition | Accurate Mass Shift (Da) |
| Hydroxylation | +O | +15.9949 |
| De-ethylation | -C₂H₄ | -28.0313 |
| N-dealkylation (ethyl) | -C₂H₅ +H | -28.0313 |
| Glucuronidation | +C₆H₈O₆ | +176.0321 |
| Sulfation | +SO₃ | +79.9568 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation of Novel Derivatives
While MS provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of a molecule in solution. It provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound and its synthesized derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for complete structural confirmation.
The ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons of the 4-fluorophenyl ring (two doublets of doublets), and the two N-H protons of the hydantoin ring. nih.govbepls.com The ¹³C NMR spectrum would display distinct resonances for the two carbonyl carbons in the hydantoin ring, the quaternary C5 carbon, and the carbons of the ethyl and fluorophenyl groups. bepls.com The presence of fluorine would cause splitting of the signals for nearby carbon atoms (C-F coupling).
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂- (ethyl) | ~2.0 (q) | ~35 |
| -CH₃ (ethyl) | ~0.9 (t) | ~8 |
| C5 (quaternary) | - | ~70 |
| Aromatic CH (ortho to F) | ~7.1 (dd) | ~116 (d, JCF ≈ 22 Hz) |
| Aromatic CH (meta to F) | ~7.5 (dd) | ~129 (d, JCF ≈ 8 Hz) |
| N1-H | ~9.5 (s, broad) | - |
| N3-H | ~7.8 (s, broad) | - |
| C2=O | - | ~156 |
| C4=O | - | ~174 |
Note: Predicted shifts are approximate and can vary based on the solvent and other experimental conditions. 'q' = quartet, 't' = triplet, 'dd' = doublet of doublets, 's' = singlet, 'd' = doublet.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule within the crystal lattice. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and ultimately influence the physicochemical properties of the solid material.
While a specific crystal structure for this compound is not publicly available in the crystallographic literature, a detailed analysis of its close structural analog, 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339), offers significant insights into the likely solid-state conformation and intermolecular interactions of the title compound. The substitution of a methyl group with an ethyl group is not expected to fundamentally alter the core geometry of the molecule or the primary modes of intermolecular association.
The single-crystal X-ray diffraction analysis of 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione reveals an orthorhombic crystal system. nih.gov The imidazolidine-2,4-dione (hydantoin) ring is essentially planar, a common feature for this heterocyclic system. nih.gov A key structural feature is the relative orientation of the two main ring systems. The dihedral angle between the mean plane of the hydantoin unit and the benzene (B151609) ring of the 4-fluorophenyl group has been determined to be 65.55 (5)°. nih.gov This significant twist indicates a non-coplanar arrangement, which minimizes steric hindrance between the two rings.
| Parameter | Value nih.gov |
|---|---|
| Empirical Formula | C₁₀H₉FN₂O₂ |
| Formula Weight | 208.19 |
| Temperature | 123 (2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.096 (2) Å |
| b | 11.348 (3) Å |
| c | 22.661 (7) Å |
| Volume | 1824.7 (10) ų |
| Z | 8 |
| Bond | Length (Å) nih.gov |
|---|---|
| C2—O1 | 1.2320 (17) |
| C4—O2 | 1.2080 (17) |
Based on these findings, it is highly probable that this compound would exhibit similar structural characteristics. The planarity of the hydantoin ring and a significant dihedral angle with respect to the fluorophenyl ring are expected. The presence of N—H donors and C=O acceptors dictates that N—H⋯O hydrogen bonding will be the dominant intermolecular interaction, likely leading to the formation of similar chain-like structures in the solid state. The slightly larger ethyl group might introduce subtle changes in the unit cell parameters and crystal packing to accommodate its greater steric bulk, but the fundamental structural motifs are anticipated to be conserved.
Future Directions and Therapeutic Research Potential of 5 Ethyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione
Strategic Development of Next-Generation Imidazolidine-2,4-dione Analogs for Enhanced Potency and Selectivity
The development of next-generation analogs of 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is centered on strategic structural modifications to optimize interactions with biological targets, thereby enhancing potency and selectivity. The synthetic accessibility of the hydantoin (B18101) ring, with four potential substitution sites, allows for extensive chemical modification. nih.gov
Research has established clear structure-activity relationships (SAR) for this class of compounds. Modifications at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring are crucial for tuning the pharmacological properties. researchgate.net For instance, in the development of antitumor agents, the introduction of a benzoyl function at the N-3 position and specific benzylidene groups at the C-5 position have been shown to favor cytotoxic activity. researchgate.net Similarly, for anti-arrhythmic applications, halogen substitutions on the 5-arylidene moiety have been explored to modulate activity. nih.gov
A key strategy in developing selective inhibitors is the use of computer-aided drug design (CADD) and molecular dynamics simulations. nih.gov These computational approaches are particularly vital for targets like Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.govnih.gov Due to the high homology in the catalytic sites of protein tyrosine phosphatases, achieving selectivity is a significant challenge. nih.gov CADD allows for the design of derivatives that can form specific interactions with non-catalytic sites, thereby improving selectivity and potency. nih.gov One successful approach, termed 'core hopping,' has been used to identify selective PTP1B inhibitors based on the imidazolidine-2,4-dione scaffold. nih.gov
| Target Protein | Structural Modification Strategy | Desired Outcome | Reference(s) |
| PTP1B | 'Core hopping' and CADD to design derivatives interacting with non-catalytic sites. | Enhanced selectivity over other homologous phosphatases for treating type 2 diabetes. | nih.gov, nih.gov |
| Bcl-2 Family | Design of derivatives to mimic the binding of pro-apoptotic proteins. | Increased antitumor activity by inhibiting anti-apoptotic proteins. | nih.gov |
| Various Cancer Cells | Introduction of specific aryl-thiazole and benzoyl moieties at N-3 and C-5 positions. | Increased broad-spectrum cytotoxic potency. | researchgate.net, |
| Cardiac Ion Channels | Substitution of halogen atoms on the 5-arylidene ring. | Modulation of anti-arrhythmic properties. | nih.gov |
Exploration of Novel Therapeutic Indications Beyond Currently Explored Avenues
The versatile imidazolidine-2,4-dione scaffold has demonstrated a wide spectrum of biological activities, opening avenues for novel therapeutic applications far beyond its initial uses. The inherent structural features of the hydantoin ring, including hydrogen bond donors and acceptors, enable it to interact with a diverse range of biological targets. nih.govekb.eg
Anticancer Activity: This is a prominent area of investigation. Derivatives have been designed as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.gov Numerous studies have demonstrated the cytotoxic effects of imidazolidine-2,4-dione analogs against a variety of human cancer cell lines, including prostate, breast, colorectal, and lung cancer. researchgate.netrjpn.orgnih.gov
Metabolic Diseases: The scaffold is a cornerstone in the search for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.comscientificarchives.com Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity, and imidazolidine-2,4-dione derivatives have shown potent inhibitory activity. nih.govnih.govresearchgate.net
Neurodegenerative Diseases: Emerging research suggests a neuroprotective role for certain hydantoin derivatives. In preclinical models of Parkinson's disease, a 3-aminohydantoin derivative demonstrated neuroprotective effects by restoring dopaminergic neurons and reducing oxidative stress. researchgate.net Furthermore, related structures have shown anti-inflammatory activity in microglial cells, which is relevant to neuroinflammation, a key component of many neurodegenerative disorders. researchgate.netmdpi.com
Other Potential Indications: The therapeutic potential of this scaffold continues to expand. Studies have reported promising activity for various derivatives in other fields:
Antimalarial: With the rise of drug-resistant malaria, new therapeutic agents are urgently needed. Certain hydantoin derivatives have exhibited excellent inhibitory activity against Plasmodium falciparum strains. malariaworld.org
Anti-arrhythmic: Specific 5-arylidene derivatives have been identified with properties characteristic of class Ia anti-arrhythmic drugs. nih.govresearchgate.net
Anticoagulant: Screening of compound libraries has revealed that some 2-thioxoimidazolidin-4-one derivatives possess significant anticoagulant properties. scialert.net
Anti-inflammatory: Thiohydantoin analogs have been shown to suppress pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov
| Therapeutic Area | Biological Target/Mechanism | Potential Indication | Reference(s) |
| Oncology | Bcl-2 protein inhibition, EGFR inhibition, Tubulin polymerization inhibition | Various Cancers (Breast, Prostate, Lung, etc.) | nih.gov, ekb.eg, ekb.eg |
| Metabolic Disease | PTP1B inhibition, PPAR-γ agonism | Type 2 Diabetes, Obesity | nih.gov, nih.gov, researchgate.net, nih.gov |
| Neurology | Dopaminergic neuroprotection, Anti-neuroinflammation | Parkinson's Disease, Alzheimer's Disease | researchgate.net, mdpi.com |
| Infectious Disease | Inhibition of Plasmodium falciparum growth | Malaria | malariaworld.org |
| Cardiology | Modulation of cardiac ion channels | Cardiac Arrhythmias | nih.gov, researchgate.net |
| Hematology | Interference with coagulation cascade | Thrombosis | scialert.net |
Conceptual Combination Strategies and Polypharmacology Approaches Involving this compound
To combat complex diseases like cancer, which involve multiple pathological pathways, combination strategies and polypharmacology are gaining prominence. The imidazolidine-2,4-dione scaffold is well-suited for these advanced therapeutic concepts.
Combination Therapy: In oncology, research suggests that combination therapies, particularly those pairing a targeted agent with immunotherapy, can achieve the most effective tumor control and delay the onset of resistance. researchgate.net An imidazolidine-2,4-dione derivative, designed to inhibit a specific cancer-related target like Bcl-2, could be used in combination with an immune checkpoint inhibitor to attack the tumor on multiple fronts. Supramolecular chemistry also offers novel delivery platforms, using macrocyclic materials to co-encapsulate a hydantoin derivative with another chemotherapeutic agent, potentially improving efficacy and reducing systemic toxicity. mdpi.com
Polypharmacology and Pharmacophore Hybridization: Polypharmacology refers to the ability of a single compound to modulate multiple biological targets. The diverse bioactivity of the hydantoin scaffold makes it an ideal candidate for designing single molecules with multiple functions. ekb.eg A key approach is "pharmacophoric hybridization," where the imidazolidine-2,4-dione core is chemically linked to other known bioactive fragments. ekb.eg This creates a hybrid molecule intended to interact with multiple targets simultaneously, which can lead to synergistic effects and a lower likelihood of developing drug resistance. ekb.eg For example, combining the hydantoin scaffold with a fragment known to inhibit angiogenesis could result in a single agent with both cytotoxic and anti-angiogenic properties.
Challenges and Opportunities in the Translational Research of Imidazolidine-2,4-dione Scaffolds
The translation of promising compounds from the laboratory to clinical use is a complex process fraught with challenges, but the unique properties of the imidazolidine-2,4-dione scaffold also present significant opportunities.
Challenges:
Achieving Selectivity: A primary hurdle, particularly for enzyme targets like PTP1B, is achieving high selectivity over closely related proteins. Off-target activity can lead to undesirable side effects, complicating clinical development. nih.gov
Development of Drug Resistance: Cancer cells can develop resistance to targeted therapies over time, limiting their long-term effectiveness. Strategies to overcome or prevent resistance, such as combination therapies, are essential. ekb.eg
General Translational Hurdles: The path to clinical application involves navigating complex regulatory processes, securing funding, and bridging the gap between preclinical data and human clinical outcomes. cytivalifesciences.com The predictive value of animal models for human diseases, especially complex ones like neurodegenerative disorders, can be limited. nih.gov
Opportunities:
Privileged Scaffold: The established success of the hydantoin core in approved drugs provides a strong foundation and validation for its use in new therapeutic agents. ekb.egresearchgate.net This history can de-risk development and attract investment.
Synthetic Versatility: The ease with which the imidazolidine-2,4-dione scaffold can be modified allows medicinal chemists to systematically optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net
Rational Drug Design: Advances in computational chemistry, including CADD and molecular modeling, provide powerful tools to rationally design next-generation analogs. These methods can predict binding interactions and guide synthetic efforts, accelerating the discovery of optimized drug candidates and helping to overcome challenges like target selectivity. nih.govnih.gov
Addressing Unmet Medical Needs: The broad therapeutic potential of this scaffold allows for its application in areas with significant unmet needs, such as neurodegenerative diseases, drug-resistant infections, and difficult-to-treat cancers. researchgate.netmalariaworld.org This clinical need drives innovation and creates opportunities for impactful new therapies.
Q & A
Q. What are the optimal synthetic routes for preparing 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione?
Methodological Answer: The synthesis of imidazolidine-2,4-dione derivatives typically involves the Bucherer-Bergs reaction or modifications thereof. For this compound, a plausible route is:
Reactants : Start with 4-fluoroacetophenone (or a substituted ethyl analog), ammonium carbonate, and potassium cyanide in aqueous ethanol.
Conditions : Heat the mixture at 328–333 K under reflux until completion (monitored by TLC).
Workup : Acidify with HCl, filter the precipitate, and recrystallize from ethanol/water .
Key Considerations :
- Catalyst : Sodium hydroxide or potassium cyanide facilitates cyclization.
- Purification : Recrystallization ensures high purity (>95%).
- Yield Optimization : Adjust molar ratios (e.g., excess ammonium carbonate improves cyclization efficiency).
Q. Table 1: Example Reaction Parameters
| Reactant | Molar Ratio | Solvent | Temperature (K) | Yield (%) |
|---|---|---|---|---|
| 4-fluoroacetophenone | 1.0 | Aqueous EtOH | 328–333 | 75 |
| Ammonium carbonate | 6.0 | |||
| KCN | 1.0 |
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.5 ppm for CH₂CH₃) and aromatic protons (δ ~7.1–7.7 ppm for 4-fluorophenyl). NH protons typically appear as broad singlets (δ ~7.7–9.7 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ ~170–180 ppm. The quaternary carbon bearing ethyl and fluorophenyl groups appears at δ ~60–70 ppm .
- IR Spectroscopy : Strong absorptions at ~1770 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) confirm the hydantoin ring .
- Mass Spectrometry : The molecular ion peak ([M⁺]) should match the molecular weight (e.g., m/z 250 for C₁₁H₁₀FN₂O₂). Fragmentation patterns may include loss of CO (m/z -28) or the ethyl group .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (acetone-d₆) | δ 1.80 (s, 3H, CH₃), 7.18–7.64 (m, 4H, Ar-H), 9.72 (bs, 1H, NH) |
| IR (KBr) | 1773 cm⁻¹ (C=O), 3412 cm⁻¹ (N-H) |
| EIMS | m/z 208 (M⁺), 193 (M⁺-CH₃) |
Q. What are the preliminary biological screening methods for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against aldose reductase (relevant for diabetic complications) using UV-Vis spectroscopy to monitor NADPH depletion at 340 nm .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Screening : Employ microdilution assays against Gram-positive/negative bacteria.
- Dose-Response Curves : Prepare serial dilutions (1–100 µM) and analyze using nonlinear regression models (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
- Refinement : Employ SHELXL for structure solution. Key parameters include:
- Bond lengths : C=O (~1.20–1.23 Å), C-N (~1.38–1.42 Å) .
- Dihedral angles : Fluorophenyl ring inclination (~65° relative to the hydantoin plane) .
- Hydrogen Bonding : Analyze N-H···O interactions (e.g., N-H···O=C distances ~2.8–3.0 Å) to confirm dimerization patterns .
- Challenges : Resolve disorder in flexible ethyl or fluorophenyl groups using PART instructions in SHELXL .
Q. Table 3: Crystallographic Parameters from Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| C=O bond length | 1.2320(17) Å | |
| Dihedral angle (Ar/Hyd) | 65.55(5)° | |
| N-H···O distance | 2.893(2) Å |
Q. How do reaction conditions influence regioselectivity in derivatizing this compound?
Methodological Answer:
- Sulfonylation :
- Conditions : Use 4-chlorophenylsulfonyl chloride in CH₂Cl₂ with triethylamine/DMAP. Monitor by TLC (petroleum ether/EtOAc 1:2).
- Regioselectivity : Sulfonylation occurs at N3 due to steric hindrance from the ethyl group at C5 .
- Alkylation :
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at C3.
Q. Table 4: Derivitization Optimization
| Reaction | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | 4-ClPhSO₂Cl | CH₂Cl₂ | Et₃N | 85 |
| Alkylation | Allyl bromide | DMF | TBAB | 72 |
Q. How can computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., aldose reductase PDB: 1AH3). Key steps:
- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.
- Binding Site Analysis : Identify hydrophobic pockets accommodating the fluorophenyl group.
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC₅₀ data from analogs .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization :
- Catalyst Recycling : Immobilize KCN on silica gel to reduce waste.
- Continuous Flow : Use microreactors for precise temperature control (ΔT ±2 K).
- Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., over-alkylated derivatives) and adjust stoichiometry .
Q. How do electronic effects of the 4-fluorophenyl group influence reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity of the hydantoin ring, enhancing nucleophilic attack at C3.
- Steric Effects : Ortho-substituents on the phenyl ring hinder derivatization at C5. Compare with 4-methylphenyl analogs to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


